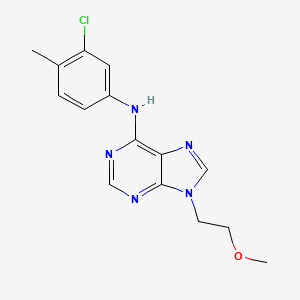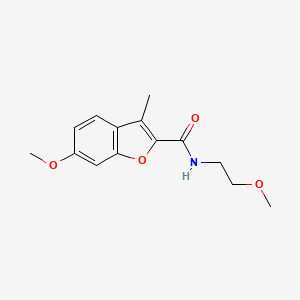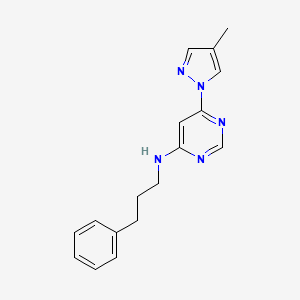![molecular formula C16H15N5O2 B6443647 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide CAS No. 1235649-68-9](/img/structure/B6443647.png)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide” is a modulator of GPR139 . It is used in treating diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The synthesis of this compound is complex and typically involves multiple steps . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis have been described .Molecular Structure Analysis
The molecular structure of this compound is derived from the formula provided. It contains a benzotriazine ring, which is a type of heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . The liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Mécanisme D'action
Target of Action
The primary target of this compound, also known as VU0526221-1 or F5860-2744, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in various tissues and is involved in a wide range of physiological processes.
Mode of Action
The compound acts as an agonist of the GPR139 receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell. The exact nature of these reactions and the resulting changes in cellular function are currently under investigation.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-8-17-9-7-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWMIZFJDZKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)
![N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6443582.png)



![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)
![N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6443617.png)
![N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6443621.png)

![N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443636.png)
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)(methyl)amino]-1,2-benzothiazole-1,1-dione](/img/structure/B6443662.png)
